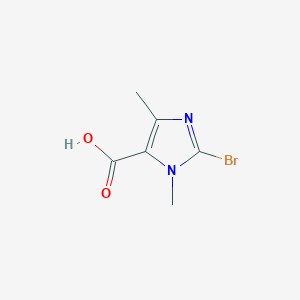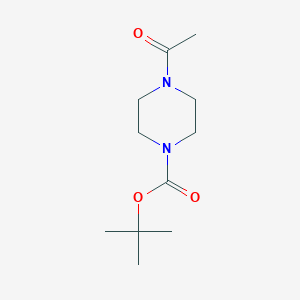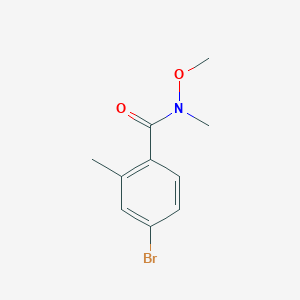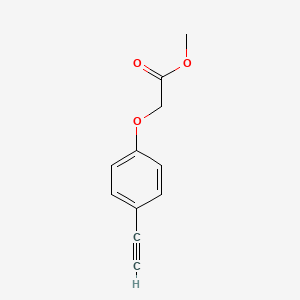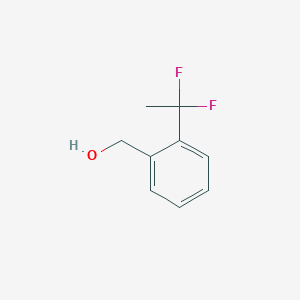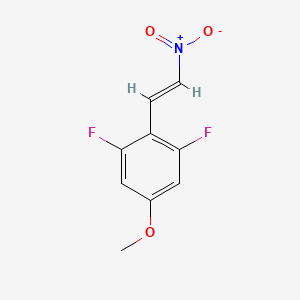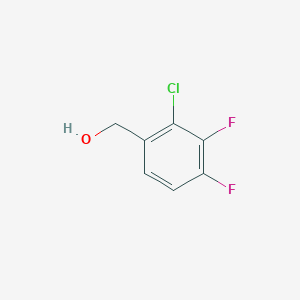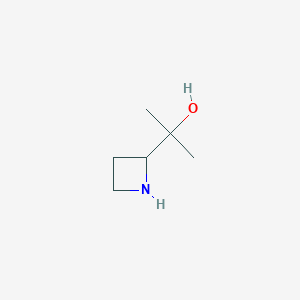
2-(Azetidin-2-yl)propan-2-ol
Vue d'ensemble
Description
“2-(Azetidin-2-yl)propan-2-ol” is a chemical compound with a molecular weight of 151.64 . The IUPAC name for this compound is 2-(azetidin-2-yl)propan-2-ol hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(Azetidin-2-yl)propan-2-ol” is 1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It has a molecular weight of 151.64 . The compound should be stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Neuroprotective Properties
Research has demonstrated the neuroprotective capabilities of compounds structurally related to 2-(Azetidin-2-yl)propan-2-ol, such as T-817MA, in various models of neurodegeneration. T-817MA has been shown to inhibit oxidative stress and neurotoxicity, promoting neuroprotection in models of Alzheimer's disease and potentially other neurodegenerative disorders related to oxidative stress, such as Parkinson's disease. These findings suggest the therapeutic potential of azetidine-based compounds in neuroprotective strategies (Kawasaki et al., 2008; Maekawa et al., 2011).
Antihyperlipidemic Potential
A study on novel thienopyrimidine derivatives of azetidinone, possessing features of the cholesterol absorption inhibitor drug ezetimibe, showed significant lipid-lowering effects in Wistar albino rats. This indicates the potential of azetidine-based compounds in the development of new antihyperlipidemic agents, highlighting the versatile applications of azetidine in medicinal chemistry (Arya et al., 2013).
Serotonergic Function Modulation
Research on VN2222, a compound structurally related to 2-(Azetidin-2-yl)propan-2-ol, has revealed its potential as a mixed serotonin reuptake inhibitor and 5-HT1A receptor agonist. This dual action suggests that azetidine-based compounds might offer new avenues for the treatment of psychiatric disorders, particularly those related to serotonergic dysfunction (Romero et al., 2003).
Cognitive Function Enhancement
T-817MA, an azetidine-based compound, has been shown to ameliorate cognitive deficits and restore the number of parvalbumin-positive GABA neurons in animal models of schizophrenia. This suggests that azetidine derivatives could be valuable in developing treatments for cognitive disturbances in psychiatric disorders (Uehara et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-(azetidin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVXGHJKQTHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-2-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



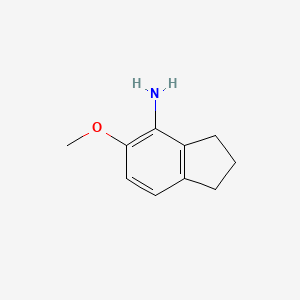
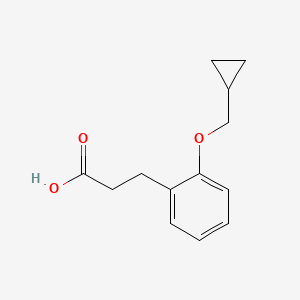
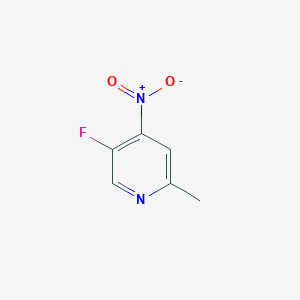
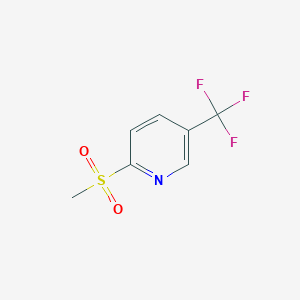
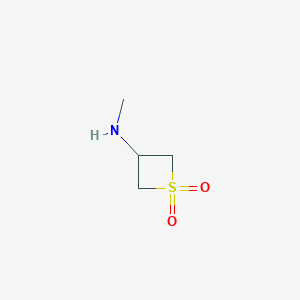
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3110097.png)
